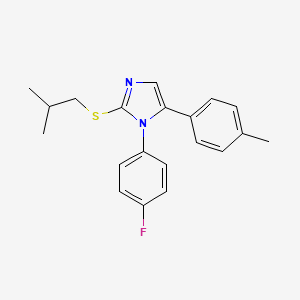

![molecular formula C20H19N5O B2635722 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1226441-73-1](/img/structure/B2635722.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups including a benzimidazole, a phenyl group, a pyrazole, and a carboxamide .

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction . These techniques would provide information about the functional groups present and the overall structure of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the benzimidazole group might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by techniques such as IR, 1H-NMR, 13C-NMR, and mass spectroscopy . These techniques would provide information about the functional groups present and the overall structure of the molecule.Scientific Research Applications

Anticancer Potential

The benzimidazole core in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell lines, evaluating cytotoxicity and growth inhibition. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Anti-Inflammatory Properties

The pyrazole-3-carboxamide moiety suggests anti-inflammatory activity. Investigations into its ability to modulate inflammatory pathways, such as NF-κB or COX-2, could provide valuable insights for drug development .

Antimicrobial Applications

Given the structural features, this compound may exhibit antimicrobial properties. Researchers have studied its effects against bacteria, fungi, and other pathogens. Understanding its mode of action and specificity could lead to novel antimicrobial agents .

Pain Management and Analgesia

Imidazole derivatives often interact with neurotransmitter receptors. This compound’s benzimidazole component might influence pain perception pathways. Investigating its potential as an analgesic could be worthwhile .

Metal Chelation and Coordination Chemistry

The nitrogen-rich heterocyclic rings in this compound could serve as ligands for metal ions. Researchers have explored its coordination behavior with transition metals. Applications include catalysis, sensors, and metal-based therapies .

Photophysical Properties for Optoelectronics

Imidazole-containing compounds have been studied for their photophysical properties. This compound’s absorption and emission characteristics may find applications in optoelectronic devices, such as OLEDs or solar cells .

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a benzimidazole core have been found to target a variety of biological receptors and enzymes .

Mode of Action

It’s known that benzimidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a broad range of biochemical pathways, leading to various downstream effects .

Result of Action

Similar compounds have been reported to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

properties

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-13(2)25-11-10-18(24-25)20(26)21-15-7-5-6-14(12-15)19-22-16-8-3-4-9-17(16)23-19/h3-13H,1-2H3,(H,21,26)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLZFIFDEGSATF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(6,7-dimethyl-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/no-structure.png)

![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2635642.png)

![2-(benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2635643.png)

![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2635654.png)

![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate](/img/structure/B2635655.png)

![Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2635657.png)

![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B2635658.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2635660.png)

![3-[[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635662.png)